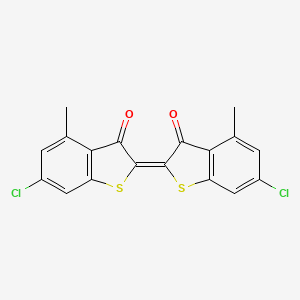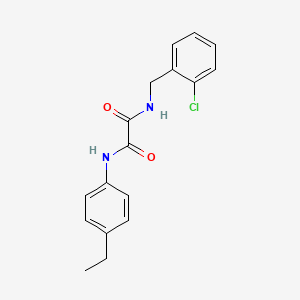![molecular formula C24H22N2O2 B5026800 1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine, commonly known as NAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of NAP is not fully understood, but it is believed to act through multiple pathways. NAP has been shown to activate the AKT and ERK signaling pathways, which are involved in cell survival and growth. Additionally, NAP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. In addition, NAP has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Advantages and Limitations for Lab Experiments
One advantage of using NAP in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using NAP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of NAP, including investigating its potential as a treatment for neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NAP and its biochemical and physiological effects. Finally, the development of new synthesis methods for NAP may lead to improved purity and yield, which could facilitate further research.
In conclusion, 1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine, or NAP, is a synthetic molecule that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. NAP has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of NAP can be achieved through various methods, including the Pd-catalyzed Suzuki coupling reaction, Buchwald-Hartwig amination, and reductive amination. The most commonly used method for synthesizing NAP is the Pd-catalyzed Suzuki coupling reaction, which involves the reaction of 1-bromo-2-naphthoic acid with 4-phenylpiperazine in the presence of a palladium catalyst. This method yields NAP with high purity and yield.
Scientific Research Applications
NAP has shown promising results in various scientific research applications, including neuroprotection, anti-inflammatory, and anticancer properties. In the field of neuroprotection, NAP has been shown to protect neurons from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, NAP has anti-inflammatory properties that make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, NAP has shown anticancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(26-14-12-25(13-15-26)20-7-2-1-3-8-20)16-19-17-28-22-11-10-18-6-4-5-9-21(18)24(19)22/h1-11,17H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFORGTFHDRMJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)
![1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B5026736.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)
amino]benzamide](/img/structure/B5026769.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)

![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)